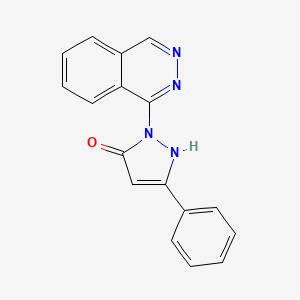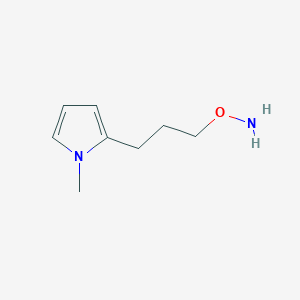![molecular formula C12H10N4O2 B12920761 5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL CAS No. 878994-03-7](/img/structure/B12920761.png)
5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a methoxyphenyl group attached at the 5-position and a hydroxyl group at the 7-position. The molecular formula of this compound is C11H10N4O2, and it has a molecular weight of 230.22 g/mol .
Vorbereitungsmethoden
The synthesis of 5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the target compound in good-to-excellent yields . Another method involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) in supercritical carbon dioxide (200 bar) under solvent-free conditions .
Analyse Chemischer Reaktionen
5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions can be carried out using halogenating agents such as bromine (Br2) or chlorine (Cl2). The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL has a wide range of scientific research applications. In chemistry, it is used as a reactant for the synthesis of various heterocyclic compounds. In biology, it has been investigated for its potential as an enzyme inhibitor, particularly dihydroorotate dehydrogenase inhibitors with antimalarial activity . Additionally, it has applications in the material sciences fields .
Wirkmechanismus
The mechanism of action of 5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an inverse agonist of the RORγt receptor, which plays a role in the regulation of immune responses . Additionally, it can inhibit the activity of certain enzymes, such as dihydroorotate dehydrogenase, by binding to their active sites and preventing their normal function .
Vergleich Mit ähnlichen Verbindungen
5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL can be compared with other similar compounds, such as 5-methyl-7-hydroxy-1,3,4-triazaindolizine and 5-methyl-S-triazolo[1,5-a]pyrimidin-7-ol . These compounds share a similar triazolopyrimidine core structure but differ in the substituents attached to the core. The presence of the methoxyphenyl group in this compound contributes to its unique chemical and biological properties, making it distinct from other related compounds .
Eigenschaften
CAS-Nummer |
878994-03-7 |
|---|---|
Molekularformel |
C12H10N4O2 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
5-(3-methoxyphenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C12H10N4O2/c1-18-9-4-2-3-8(5-9)10-6-11(17)16-12(15-10)13-7-14-16/h2-7H,1H3,(H,13,14,15) |
InChI-Schlüssel |
QHHOVEHUVNAMML-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=CC(=O)N3C(=N2)N=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


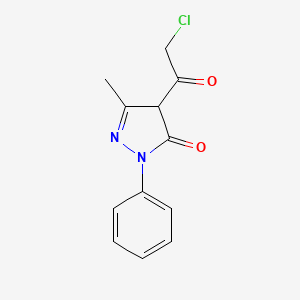

![2-[(4,5-Diphenyl-1,3-oxazol-2-yl)methyl]guanidine;sulfuric acid](/img/structure/B12920687.png)





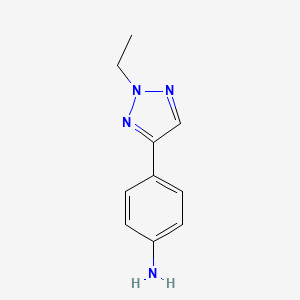
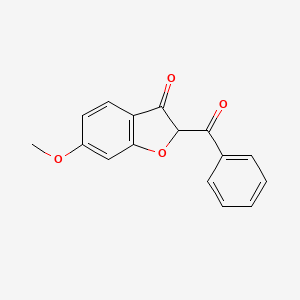
![2-[(4-Aminophenyl)methylsulfanyl]ethyl pyrimidine-5-carboxylate](/img/structure/B12920739.png)

